molecular formula C15H15NO4S B4581614 2-methoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate

2-methoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate

Cat. No. B4581614
M. Wt: 305.4 g/mol
InChI Key: TYMUPINMGMELEK-UHFFFAOYSA-N
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Description

2-methoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate is a chemical compound that has recently gained attention in scientific research due to its potential as a pharmaceutical agent. It is a white crystalline powder with a molecular formula of C17H16N2O4S and a molecular weight of 344.38 g/mol.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis Techniques : Research has explored various synthetic routes and reactions involving compounds structurally related to "2-methoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate". For instance, studies have detailed the cyclization processes, annulation reactions, and the use of specific catalysts to synthesize complex heterocyclic structures. Such synthetic methodologies enable the creation of diverse chemical entities with potential applicability in material science and drug development (Ukrainets et al., 2014); (Tongsheng Xu et al., 2019).

  • Photopolymerization : A study introduced a novel compound bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization. This research highlights the compound's ability to undergo decomposition under UV irradiation, generating radicals for polymerization processes, potentially useful in materials science and coatings (Guillaneuf et al., 2010).

Physico-Chemical Properties

  • Physico-Chemical Characterization : Investigations into the physico-chemical properties of related compounds have been conducted to understand their lipophilicity, surface activity, and adsorbability. These studies are crucial for assessing the compounds' biological relevance, potential drug formulation, and material application capabilities (Stankovicová et al., 2014).

Potential Applications

  • Biological Activities : Some studies have focused on evaluating the antimycobacterial properties of related compounds, identifying specific derivatives that show higher activity against mycobacterial species. This research points towards potential applications in developing new antimicrobial agents (Tengler et al., 2013).

  • Photoinduced Properties : The photochemical behavior of structurally related compounds has been examined, with findings indicating the formation of twisted intramolecular charge transfer states under certain conditions. These studies are significant for applications in photodynamic therapy, where controlled photoactivation is crucial (Yang et al., 2004).

properties

IUPAC Name

2-methoxyethyl 4-(thiophene-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-19-8-9-20-15(18)11-4-6-12(7-5-11)16-14(17)13-3-2-10-21-13/h2-7,10H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMUPINMGMELEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 4-[(thiophen-2-ylcarbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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